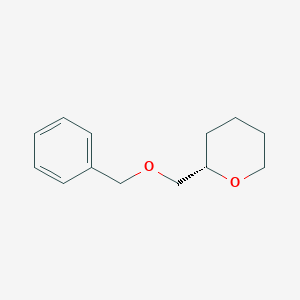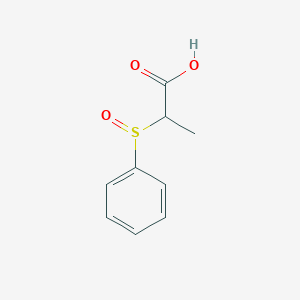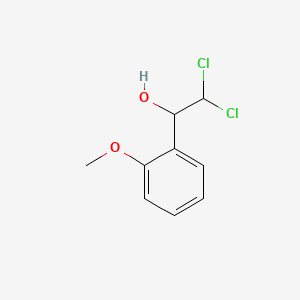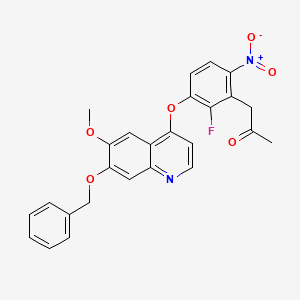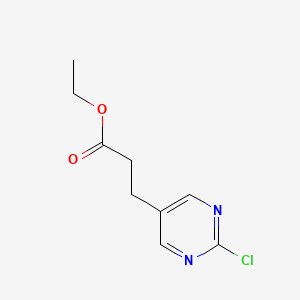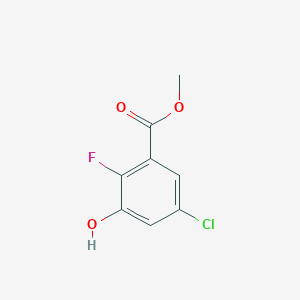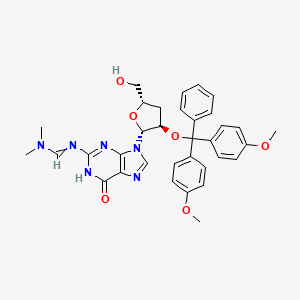
DMT-DMF-dG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-DMF-dG involves the protection of the deoxyguanosine base with dimethylformamidine (DMF) and the 5’ hydroxyl group with dimethoxytrityl (DMT). The 3’ hydroxyl group is then converted to a phosphoramidite using 2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures. The compound is typically produced as a white to off-white powder with a purity of ≥99% as determined by reversed-phase HPLC .
Chemical Reactions Analysis
Types of Reactions
DMT-DMF-dG undergoes several types of chemical reactions, including:
Deprotection: Removal of the DMF and DMT protecting groups under acidic or basic conditions.
Phosphoramidite Coupling: Reaction with other nucleosides to form phosphodiester bonds during DNA synthesis.
Common Reagents and Conditions
Deprotection: Concentrated ammonia or mild acids are commonly used for deprotection.
Phosphoramidite Coupling: The coupling reaction is facilitated by activators such as tetrazole or ETT (ethylthiotetrazole) in anhydrous acetonitrile.
Major Products Formed
The major products formed from these reactions are oligonucleotides with specific sequences, which are used in various applications such as PCR, sequencing, and gene synthesis .
Scientific Research Applications
DMT-DMF-dG is widely used in scientific research, particularly in the field of molecular biology. Its applications include:
DNA Synthesis: Used as a building block for the synthesis of DNA oligonucleotides.
Genetic Research: Facilitates the study of gene function and regulation by enabling the creation of specific DNA sequences.
Medical Research: Used in the development of diagnostic tools and therapeutic agents, including antisense oligonucleotides and siRNA.
Mechanism of Action
The mechanism of action of DMT-DMF-dG involves its incorporation into DNA sequences during oligonucleotide synthesis. The DMF protecting group ensures high coupling efficiency and rapid deprotection, leading to high-purity and high-yield oligonucleotides. The DMT group protects the 5’ hydroxyl group during synthesis and is removed at the final step to yield the desired oligonucleotide .
Comparison with Similar Compounds
Similar Compounds
DMT-dG(ib): Another phosphoramidite derivative of deoxyguanosine, protected by isobutyryl (ib) instead of DMF.
DMT-dA(bz): A phosphoramidite derivative of deoxyadenosine, protected by benzoyl (bz) at the base.
DMT-dC(bz): A phosphoramidite derivative of deoxycytidine, protected by benzoyl (bz) at the base.
Uniqueness
DMT-DMF-dG is unique due to its rapid deprotection and high stability in solution, making it particularly suitable for high-throughput DNA synthesis. The DMF protecting group reduces incomplete deprotection in G-rich sequences, enhancing the efficiency and quality of the synthesized oligonucleotides .
Properties
Molecular Formula |
C34H36N6O6 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-30-29(31(42)38-33)35-21-40(30)32-28(18-27(19-41)45-32)46-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-28,32,41H,18-19H2,1-4H3,(H,37,38,42)/t27-,28+,32+/m0/s1 |
InChI Key |
IPAQINCVVCCVFU-YUXUKGBOSA-N |
Isomeric SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H](C[C@H](O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




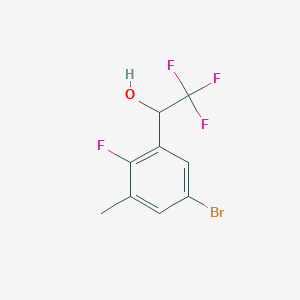
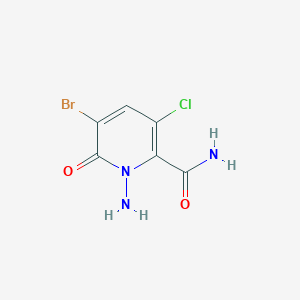

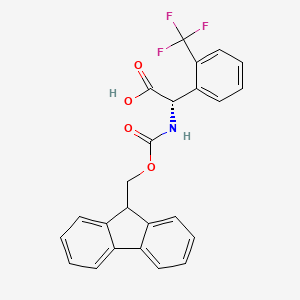

![Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14031574.png)
